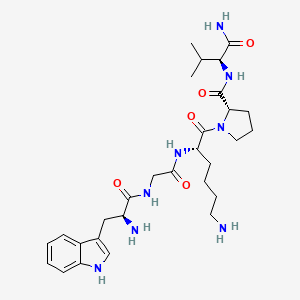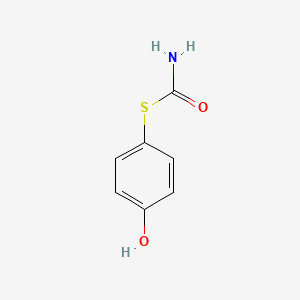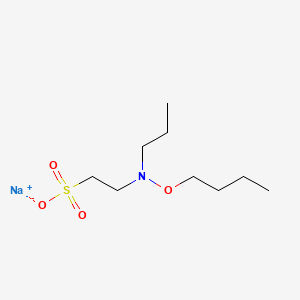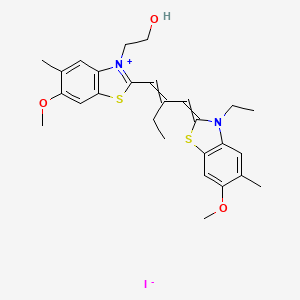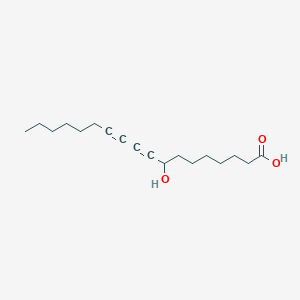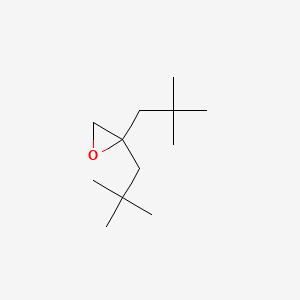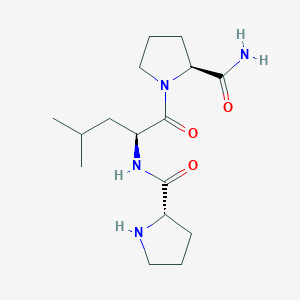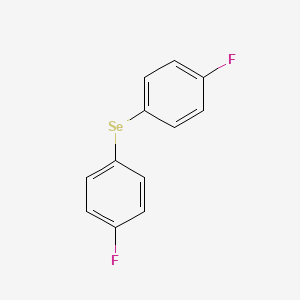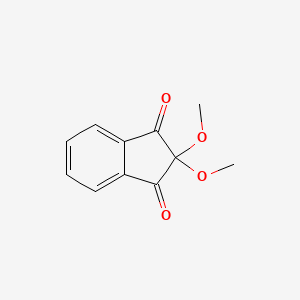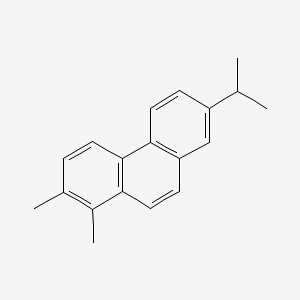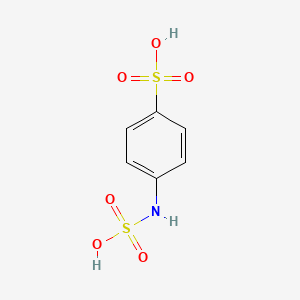![molecular formula C11H17NO B14484269 2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol CAS No. 65826-87-1](/img/structure/B14484269.png)
2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and an isopropyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-amino-5-(propan-2-yl)benzaldehyde with ethylene oxide under basic conditions to form the desired product. Another method involves the reduction of 2-[2-nitro-5-(propan-2-yl)phenyl]ethan-1-ol using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism by which 2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity or altering their function. The isopropyl group may also contribute to the compound’s hydrophobic interactions with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-phenylethan-1-ol: Similar structure but lacks the isopropyl group.
2-[2-Amino-5-(methyl)phenyl]ethan-1-ol: Similar structure but with a methyl group instead of an isopropyl group.
2-[2-Amino-5-(ethyl)phenyl]ethan-1-ol: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
65826-87-1 |
|---|---|
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-(2-amino-5-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-3-4-11(12)10(7-9)5-6-13/h3-4,7-8,13H,5-6,12H2,1-2H3 |
Clave InChI |
QENAIVHONFYTNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




